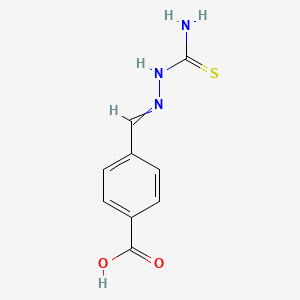
1-(2,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one is a chemical compound characterized by the presence of trifluoromethyl groups and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one typically involves the reaction of 2,4-bis(trifluoromethyl)benzene with chloropropanone under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, ensuring consistency and quality of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the propanone moiety can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the ketone group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include substituted derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve the modification of cellular processes. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins .
Comparison with Similar Compounds
- 1-(2,4-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one
- 1-(2,4-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one
- 1-(2,4-Bis(trifluoromethyl)phenyl)-3-fluoropropan-2-one
Comparison: 1-(2,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one is unique due to the presence of the chloropropanone moiety, which imparts distinct reactivity and properties compared to its analogs. The trifluoromethyl groups enhance its stability and lipophilicity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C11H7ClF6O |
|---|---|
Molecular Weight |
304.61 g/mol |
IUPAC Name |
1-[2,4-bis(trifluoromethyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H7ClF6O/c12-5-8(19)3-6-1-2-7(10(13,14)15)4-9(6)11(16,17)18/h1-2,4H,3,5H2 |
InChI Key |
FYTXEDIEYZXKAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


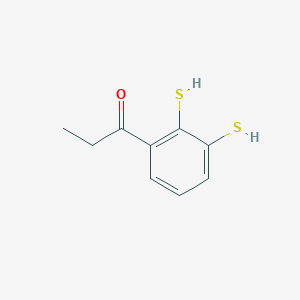

![9,9,18,18-tetraoctyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B14059872.png)
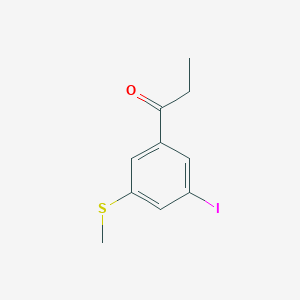


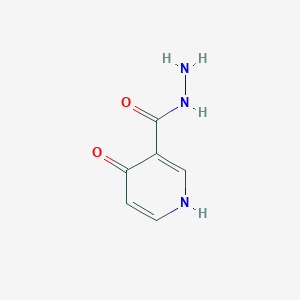
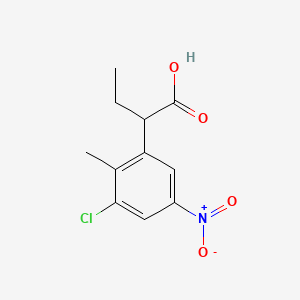

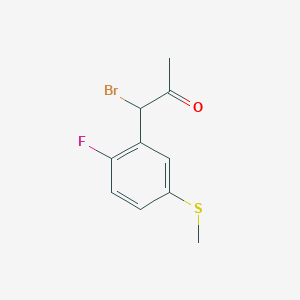

![2-Amino-9-((4AR,6R,7R,7AR)-2,2-DI-tert-butyl-7-((tert-butyldimethylsilyl)oxy)tetrahydro-4H-thieno[3,2-D][1,3,2]dioxasilin-6-YL)-1,9-dihydro-6H-purin-6-one](/img/structure/B14059936.png)

